Antibacterial agent 165

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antibacterial agent 165 is a compound known for its potent antibacterial properties. It is used to combat bacterial infections by inhibiting the growth and proliferation of bacteria. This compound is part of a broader class of antibacterial agents that have been developed to address the growing issue of antibiotic resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antibacterial agent 165 involves multiple steps, including the formation of key intermediates through various chemical reactions. Common synthetic routes include:

Nucleophilic substitution reactions: These reactions are often used to introduce functional groups that enhance the antibacterial activity of the compound.

Oxidation and reduction reactions: These reactions are employed to modify the oxidation state of the compound, which can affect its antibacterial properties.

Cyclization reactions: These reactions are used to form ring structures that are crucial for the compound’s activity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. Key steps include:

Raw material preparation: Ensuring the availability of high-purity starting materials.

Reaction optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.

Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Antibacterial agent 165 undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the compound’s functional groups, enhancing its antibacterial activity.

Reduction: This reaction can be used to convert the compound into a more active form.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions are derivatives of this compound that possess enhanced antibacterial properties. These derivatives are often more potent and have a broader spectrum of activity against various bacterial strains.

Scientific Research Applications

Scientific Research Applications

The applications of Antibacterial Agent 165 can be categorized into several key areas:

-

Biomedical Applications

- Wound Healing : this compound has been incorporated into hydrogels for wound dressings. These hydrogels provide a moist environment conducive to healing while releasing the antibacterial agent to prevent infection. Studies have shown that hydrogels loaded with this compound significantly reduce bacterial load in infected wounds.

- Implant Coatings : The compound is also being investigated for use in coatings for medical implants, where it can help prevent biofilm formation and subsequent infections by resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).

-

Food Safety

- Preservation : this compound has potential applications in food preservation, where it can be used to inhibit the growth of foodborne pathogens. Research indicates that it effectively reduces bacterial counts in various food matrices, enhancing shelf life and safety.

-

Agricultural Uses

- Plant Protection : The compound is being explored as a biopesticide to protect crops from bacterial diseases. Its application can help reduce reliance on traditional chemical pesticides, promoting sustainable agricultural practices.

Efficacy Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Effective against both sensitive and resistant strains |

| Escherichia coli | 1.0 µg/mL | Demonstrated significant reduction in biofilm formation |

| Salmonella enterica | 2.0 µg/mL | Effective in food matrices |

| Pseudomonas aeruginosa | 1.5 µg/mL | Shows promise in clinical settings |

Case Studies

-

Case Study: Wound Healing Hydrogel

- Objective : Evaluate the effectiveness of this compound in a hydrogel formulation for wound healing.

- Method : A glycerin-based hydrogel was developed incorporating this compound.

- Results : The hydrogel exhibited a significant reduction in bacterial load (up to 90%) in infected wounds compared to control groups.

- : The hydrogel shows potential for clinical application in treating infected wounds.

-

Case Study: Food Preservation

- Objective : Assess the antibacterial activity of this compound in food products.

- Method : The compound was added to meat samples inoculated with E. coli O157:H7.

- Results : A reduction of over 99% in bacterial counts was observed within 24 hours.

- : this compound can enhance food safety and extend shelf life.

Authoritative Insights

Research indicates that the development of new antibacterial agents like this compound is crucial due to the rising incidence of antibiotic resistance among common pathogens. The World Health Organization emphasizes the need for innovative solutions to address this public health challenge . Furthermore, studies highlight the importance of exploring natural compounds alongside synthetic agents to develop effective antimicrobial strategies .

Mechanism of Action

The mechanism of action of Antibacterial agent 165 involves targeting specific bacterial pathways and molecular targets. It typically works by:

Inhibiting cell wall synthesis: Preventing bacteria from forming a protective cell wall, leading to cell lysis and death.

Disrupting protein synthesis: Interfering with the bacterial ribosome, thereby inhibiting the production of essential proteins.

Inhibiting nucleic acid synthesis: Blocking the replication and transcription of bacterial DNA, preventing bacterial proliferation.

Comparison with Similar Compounds

Antibacterial agent 165 is unique compared to other similar compounds due to its specific mechanism of action and its broad spectrum of activity. Similar compounds include:

Penicillin: Targets bacterial cell wall synthesis but has a narrower spectrum of activity.

Tetracycline: Inhibits protein synthesis but is less effective against certain resistant strains.

Ciprofloxacin: Inhibits nucleic acid synthesis but has different molecular targets.

This compound stands out due to its ability to target multiple bacterial pathways simultaneously, making it a highly effective antibacterial agent.

Properties

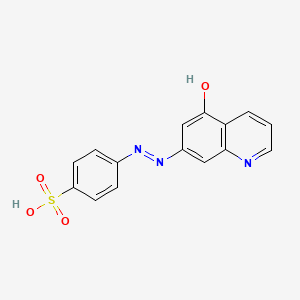

Molecular Formula |

C15H11N3O4S |

|---|---|

Molecular Weight |

329.3 g/mol |

IUPAC Name |

4-[(5-hydroxyquinolin-7-yl)diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C15H11N3O4S/c19-15-9-11(8-14-13(15)2-1-7-16-14)18-17-10-3-5-12(6-4-10)23(20,21)22/h1-9,19H,(H,20,21,22) |

InChI Key |

WGCCVOQSDZOYKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)O)N=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.